molecular formula C15H15ClN2O2 B3174361 N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide CAS No. 953723-32-5

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide

Cat. No. B3174361
CAS RN: 953723-32-5
M. Wt: 290.74 g/mol
InChI Key: LHSHKYCBDXUNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(3-amino-4-chlorophenyl) acylamides, involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in the presence of at least one acid acceptor . The reaction is carried out in a solvent comprising at least one polar solvent .

Scientific Research Applications

Pharmaceutical Development

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and bacterial infections. Researchers are exploring its efficacy and safety profiles through in vitro and in vivo studies .

Antiviral Research

This compound is being investigated for its antiviral properties. Studies have shown that it can inhibit the replication of certain viruses, making it a promising candidate for the development of antiviral drugs. Its mechanism of action involves interfering with viral entry or replication processes, which could be beneficial in treating viral infections like influenza and potentially emerging viral threats .

Neuroprotective Agents

Research has indicated that N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide may have neuroprotective effects. It is being studied for its ability to protect neurons from damage caused by oxidative stress and neuroinflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Applications

The compound has demonstrated anti-inflammatory properties in various preclinical studies. It works by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This application is particularly relevant for conditions like rheumatoid arthritis and other chronic inflammatory diseases .

Anticancer Research

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide is being explored for its anticancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Researchers are focusing on its potential use in combination therapies to enhance the efficacy of existing cancer treatments .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSHKYCBDXUNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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